1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione
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Overview
Description
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione typically involves the alkylation of the purine ring. One common method includes the reaction of 1,7-dimethylxanthine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share a similar purine structure but differ in their substitution patterns.
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These derivatives have additional methoxy groups, which can alter their biological activity.
Uniqueness
1,7-Dimethyl-3-propan-2-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a TRPA1 antagonist and PDE4/7 inhibitor makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7464-77-9 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,7-dimethyl-3-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)14-8-7(12(3)5-11-8)9(15)13(4)10(14)16/h5-6H,1-4H3 |
InChI Key |
OEYKVJDOZVMUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
Origin of Product |
United States |
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